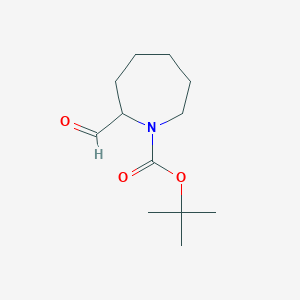![molecular formula C8H9NO B140919 3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 126474-00-8](/img/structure/B140919.png)
3,4-dihydro-1H-pyrano[3,4-c]pyridine
Descripción general
Descripción
3,4-Dihydro-1H-pyrano[3,4-c]pyridin-1-one is a chemical compound with the CAS Number: 6790-32-5 and a molecular weight of 149.15 . Its linear formula is C8H7NO2 .
Synthesis Analysis
The synthesis of 3,4-dihydro-1H-pyrano[3,4-c]pyridine involves an ortho-directed metalation followed by reaction with a formamide to produce an aldehyde with high regioselectivity . After refunctionalization of the aldehyde, the chloropyridine is converted into an ester by a facile palladium-mediated carbonylation reaction .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-1H-pyrano[3,4-c]pyridine has been studied using NMR spectroscopy and X-ray diffraction analysis . The presence of intermolecular hydrogen bonds in 6-[(4-chlorophenyl)amino]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile was proved by X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydro-1H-pyrano[3,4-c]pyridine include an ortho-directed metalation followed by reaction with a formamide to produce an aldehyde . After refunctionalization of the aldehyde, the chloropyridine is converted into an ester by a facile palladium-mediated carbonylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-1H-pyrano[3,4-c]pyridine include a molecular weight of 149.15 and a linear formula of C8H7NO2 . More specific properties such as melting point and IR spectrum values can be found in related literature .Aplicaciones Científicas De Investigación
Synthesis Techniques
3,4-Dihydro-1H-pyrano[3,4-c]pyridine compounds have been synthesized through various advanced techniques. One approach involved microwave-activated inverse electron demand Diels–Alder reactions, enabling efficient synthesis with shorter reaction times (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007). Another method utilized ultrasound-promoted regioselective synthesis for the efficient production of fused polycyclic derivatives of this compound (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Chemical Properties and Applications
The chemical structure and properties of these compounds have been extensively studied. For instance, the presence of intramolecular hydrogen bonds in certain diamino derivatives was identified through X-ray diffraction, highlighting the compound's structural uniqueness (Paronikyan, Dashyan, Dzhagatspanyan, Paronikyan, Nazaryan, Akopyan, Minasyan, Ayvazyan, Tamazyan, & Babaev, 2016). These compounds have also shown potential in biomedical applications, as evidenced by research into their neurotropic properties and activity in pharmacological tests (Paronikyan et al., 2016).
Advanced Synthetic Approaches
Researchers have developed advanced synthetic approaches for these compounds, enabling the creation of structurally diverse derivatives. One such approach involved a general synthetic strategy utilizing intramolecular inverse-electron-demand Diels-Alder reactions followed by various cross-coupling reactions (Hajbi et al., 2008). Additionally, methods like BF3·OEt2-mediated tandem annulation have been used for constructing functionalized chromeno- and pyrano-fused pyridines, indicating the versatility of these compounds (Ashitha, Kumar, Salfeena, & Sasidhar, 2018).
Applications in Medicinal Chemistry
The synthesis and evaluation of 3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives for medicinal applications have been a significant area of research. Studies have focused on the synthesis of new derivatives and their neurotropic activity, assessing their potential in therapeutic applications (Shamir Dashyan, Paronikyan, Mamyan, & Paronikyan, 2022).
Direcciones Futuras
The future directions for the study of 3,4-dihydro-1H-pyrano[3,4-c]pyridine could involve further exploration of its biological activity, given the promising antimicrobial and antitumor activities observed in related compounds . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of future research .
Propiedades
IUPAC Name |
3,4-dihydro-1H-pyrano[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMMVCYABAQFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-pyrano[3,4-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





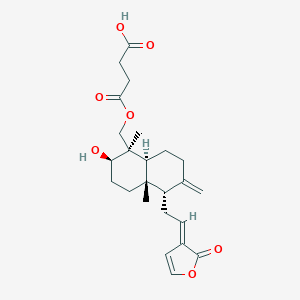
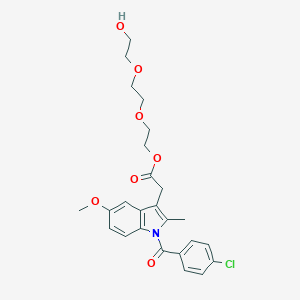
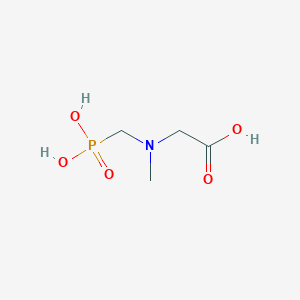


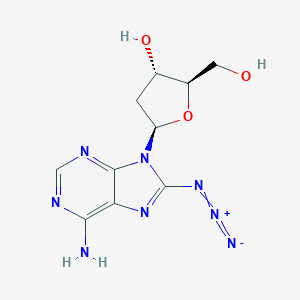

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)


![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
